molecular formula C16H13NO3S2 B2369540 N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide CAS No. 896344-14-2

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide

Cat. No. B2369540
CAS RN: 896344-14-2
M. Wt: 331.4
InChI Key: LKQKIYYTBYJKCO-UHFFFAOYSA-N
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Description

“N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide” is a chemical compound with the molecular formula C16H13NO3S2 . It has a molecular weight of 331.4 g/mol . The compound is also known by other names such as “N-(1-benzothiophen-5-yl)-2-methanesulfonylbenzamide” and "N-(benzo[b]thiophen-5-yl)-2-(methylsulfonyl)benzamide" .


Molecular Structure Analysis

The InChI string of “N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide” is "InChI=1S/C16H13NO3S2/c1-22(19,20)15-5-3-2-4-13(15)16(18)17-12-6-7-14-11(10-12)8-9-21-14/h2-10H,1H3,(H,17,18)" . The Canonical SMILES is "CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3" .


Physical And Chemical Properties Analysis

“N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide” has a topological polar surface area of 99.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 331.03368562 g/mol .

Scientific Research Applications

Structure-Property Relationships in Organic Field Effect Transistors (OFETs)

Research has investigated the influence of BZP-based naphthalene oligomers on organic field effect transistor (OFET) performance. The position of substitution on the BZP ring affects the electronic structure, with α-position linked oligomers exhibiting excellent field-effect performances, including high mobility and a large on/off ratio .

Inhibitory Potential Against Microorganisms

Multicomponent reaction products involving BZP derivatives were examined for their inhibitory potential against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli, P. aeruginosa, and K. pneumoniae), and fungal species (A. niger and C. albicans) .

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-22(19,20)14-5-2-11(3-6-14)16(18)17-13-4-7-15-12(10-13)8-9-21-15/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQKIYYTBYJKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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